molecular formula C19H22ClNO5S2 B7832986 (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832986
M. Wt: 444.0 g/mol
InChI Key: VGMAJFALTGRMQL-HKUYNNGSSA-N
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Description

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring, a chlorobenzenesulfonyl group, and a methoxyphenyl ethylamino group

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(2-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-26-18-5-3-2-4-14(18)10-11-21-17-12-27(22,23)13-19(17)28(24,25)16-8-6-15(20)7-9-16/h2-9,17,19,21H,10-13H2,1H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMAJFALTGRMQL-HKUYNNGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the chlorobenzenesulfonyl group, and the attachment of the methoxyphenyl ethylamino group. Common synthetic routes may include:

    Formation of the Thiolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: This can be achieved through sulfonylation reactions using chlorobenzenesulfonyl chloride and a base such as pyridine.

    Attachment of the Methoxyphenyl Ethylamino Group: This step may involve nucleophilic substitution reactions using appropriate amines and alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the chlorobenzenesulfonyl group may produce benzenesulfonyl derivatives.

Scientific Research Applications

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Its thiolane ring, chlorobenzenesulfonyl group, and methoxyphenyl ethylamino group contribute to its versatility and potential for diverse scientific research applications.

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